Alinidine hydrobromide, with the chemical formula C12H13BrN3, is derived from the imidazoline class of compounds. It has been utilized in various studies to explore its potential therapeutic effects on cardiac function, particularly its role as a bradycardic agent that influences the sinoatrial node's activity in the heart . The compound's classification as a bradycardic agent highlights its significance in treating conditions related to heart rate abnormalities.
The synthesis of alinidine hydrobromide involves several steps, typically starting from readily available precursors. A notable method includes the use of acylated 2-thio-substituted-2-imidazolines, which can be synthesized through a two-step reaction process:
Alinidine hydrobromide features a complex molecular structure characterized by its imidazoline backbone. The structural formula can be represented as follows:
The compound contains a central imidazoline ring that is substituted with various functional groups, contributing to its pharmacological properties. The presence of bromine in the hydrobromide salt form enhances its solubility and stability in biological systems.
Alinidine hydrobromide participates in several significant chemical reactions relevant to its pharmacological activity:
The mechanism by which alinidine exerts its effects involves several key processes:
Alinidine hydrobromide exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations intended for clinical use.
Alinidine hydrobromide finds applications primarily in cardiology:
Alinidine Hydrobromide (chemical name: N-(2,6-dichlorophenyl)-4,5-dihydro-N-(2-propen-1-yl)-1H-imidazol-2-amine hydrobromide; CAS: 71306-36-0) emerged in the late 20th century as a structurally modified clonidine derivative designed to achieve selective heart rate reduction. Designated experimentally as St 567-Br or STH-567BR, this compound was synthesized through strategic molecular manipulation of the imidazoline scaffold [1] [10]. Early pharmacological screening revealed its distinct bradycardic profile that diverged significantly from its parent compound, clonidine. Unlike clonidine's pronounced hypotensive effects mediated through central α₂-adrenergic agonism, alinidine demonstrated selective sinus node inhibition without substantial blood pressure lowering at therapeutic concentrations [10].
Initial electrophysiological studies established alinidine's unique mechanism of action on cardiac pacemaker cells. Research conducted on isolated sinoatrial (SA) node preparations demonstrated that alinidine significantly prolonged the intrinsic cycle length primarily by decreasing the rate of diastolic depolarization. This effect was observed at concentrations as low as 10 μM, with higher concentrations (80 μM) producing more pronounced bradycardia. Voltage-clamp experiments conducted on rabbit SA node cells revealed that alinidine's primary electrophysiological action was the potential-dependent blockade of the hyperpolarization-activated current (I_f) – a key pacemaker current responsible for spontaneous depolarization in cardiac rhythmogenic cells [2]. The maximal blocking effect occurred precisely within the voltage range where diastolic depolarization transpires, explaining its selective chronotropic action.
Table 1: Fundamental Characteristics of Alinidine Hydrobromide
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₃Cl₂N₃·BrH |
Molecular Weight | 351.07 g/mol |
CAS Registry Number | 71306-36-0 |
Alternative Designations | ST 567-Br, STH-567BR, Alinidine HBr |
Primary Pharmacological Action | Specific Bradycardic Agent |
Key Biological Target | Hyperpolarization-activated current (Iₖ) |
The discovery of alinidine's selective bradycardic properties catalyzed the conceptual development of a novel pharmacological class: specific bradycardic agents (SBAs). Alinidine served as the prototype molecule for this emerging therapeutic category, distinct from conventional heart rate-lowering drugs like beta-blockers or calcium channel blockers [5]. Researchers recognized that myocardial oxygen consumption is intrinsically linked to heart rate, particularly during diastole – the primary period for coronary perfusion. Alinidine offered the potential to decouple heart rate reduction from negative inotropy, a significant limitation of existing anti-anginal therapies [5] [8].
This promise spurred extensive investigation into alinidine's anti-ischemic and antiarrhythmic potential. Experimental models demonstrated that alinidine improved systolic shortening in ischemic myocardial segments without increasing coronary blood flow, suggesting its benefits stemmed primarily from reduced oxygen demand due to bradycardia rather than vasodilation [8]. In conscious dog models with AV block, alinidine (0.5-2 mg/kg IV) produced dose-dependent ventricular rate reduction (≤44%) while increasing atrial rate (≤31%). It prolonged the corrected sinus recovery time (≤71%) and atrial effective refractory periods (≤33%), suggesting additional electrophysiological effects beyond sinus node modulation. Crucially, these effects occurred without altering mean blood pressure, reinforcing its unique hemodynamic profile [3]. Despite promising preclinical data, clinical development was ultimately discontinued due to insufficient target specificity in human trials for myocardial salvage during acute infarction [1].
Alinidine occupies a distinctive niche within the clonidine analogue family, epitomizing how strategic structural modification can radically alter pharmacological specificity. Both alinidine and clonidine share the core N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine structure. However, alinidine features a critical allyl substitution (N-CH₂-CH=CH₂) on the imidazoline nitrogen, replacing the smaller aminoguanidine moiety of clonidine [1] [10]. This seemingly minor alteration profoundly impacted receptor interactions and physiological effects.
The structural divergence translated into fundamentally different pharmacodynamic profiles. While clonidine acts as a potent central α₂-adrenergic agonist mediating vasodilation and sympatholytic effects, alinidine exhibits negligible alpha-adrenergic activity. Its primary effect shifted towards direct sinus node modulation via I_f channel blockade [10]. This mechanistic shift was confirmed by studies showing that alinidine's bradycardic effects persisted even after autonomic blockade or in denervated hearts, confirming a direct effect on pacemaker electrophysiology rather than neurohumoral modulation. Consequently, alinidine became recognized not merely as another imidazoline derivative, but as the foundational compound for a new pharmacological class – specific bradycardic agents – distinguished by their ability to selectively reduce heart rate through direct action on sinoatrial node automaticity [5].
Table 2: Structural and Functional Comparison of Clonidine and Alinidine
Characteristic | Clonidine | Alinidine Hydrobromide |
---|---|---|
Systematic Name | N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | N-(2,6-Dichlorophenyl)-4,5-dihydro-N-2-propen-1-yl-1H-imidazol-2-amine hydrobromide |
Key Structural Feature | Aminoguanidine moiety | N-Allyl substitution |
Primary Receptor Target | Central α₂-adrenoceptors | Cardiac pacemaker Iₖ channels |
Dominant Cardiovascular Effect | Hypotension, sympatholysis | Selective sinus bradycardia |
Mechanism of Bradycardia | Reduced central sympathetic outflow | Direct inhibition of sinoatrial node automaticity |
Therapeutic Class | Centrally-acting antihypertensive | Specific Bradycardic Agent (prototype) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7